molecular formula C14H18N4S2 B11472000 Thiourea, N-(4,5-dihydro-5-methyl-2-thiazolyl)-N-(4-methyl-2-pyridinyl)-N'-(2-propenyl)-

Thiourea, N-(4,5-dihydro-5-methyl-2-thiazolyl)-N-(4-methyl-2-pyridinyl)-N'-(2-propenyl)-

Cat. No.: B11472000
M. Wt: 306.5 g/mol
InChI Key: NNWZNCIRGYYGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-(4,5-dihydro-5-methyl-2-thiazolyl)-N-(4-methyl-2-pyridinyl)-N’-(2-propenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:

    Starting Materials: Appropriate isothiocyanate and amine precursors.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Catalysts: Sometimes, catalysts like triethylamine are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve large-scale batch reactions. The process includes:

    Raw Material Handling: Ensuring the purity and proper handling of starting materials.

    Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives can undergo various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert thioureas to corresponding amines.

    Substitution: Nucleophilic substitution reactions can modify the thiourea structure.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfinyl derivatives, while substitution could introduce new functional groups into the thiourea structure.

Scientific Research Applications

Thiourea derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.

Mechanism of Action

The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets. For example:

    Enzyme Inhibition: Thioureas can inhibit enzymes by binding to their active sites.

    Antimicrobial Activity: They can disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, known for its use in organic synthesis and as a reagent in analytical chemistry.

    N-Methylthiourea: A derivative with similar properties but different reactivity.

    N-Phenylthiourea: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

Thiourea, N-(4,5-dihydro-5-methyl-2-thiazolyl)-N-(4-methyl-2-pyridinyl)-N’-(2-propenyl)- stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives.

Properties

Molecular Formula

C14H18N4S2

Molecular Weight

306.5 g/mol

IUPAC Name

1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-methylpyridin-2-yl)-3-prop-2-enylthiourea

InChI

InChI=1S/C14H18N4S2/c1-4-6-16-13(19)18(14-17-9-11(3)20-14)12-8-10(2)5-7-15-12/h4-5,7-8,11H,1,6,9H2,2-3H3,(H,16,19)

InChI Key

NNWZNCIRGYYGQY-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=NC=CC(=C2)C)C(=S)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.